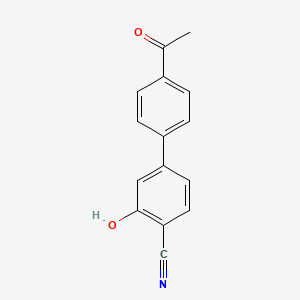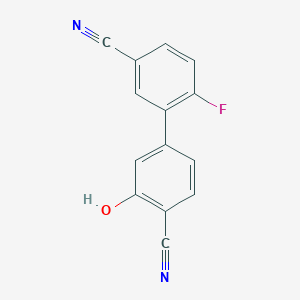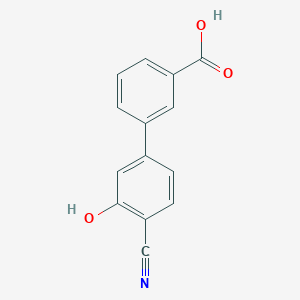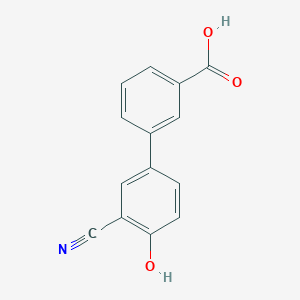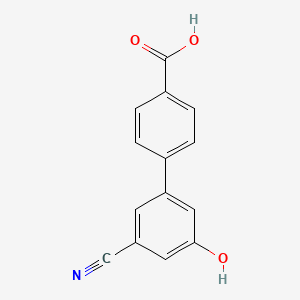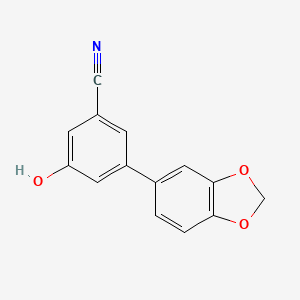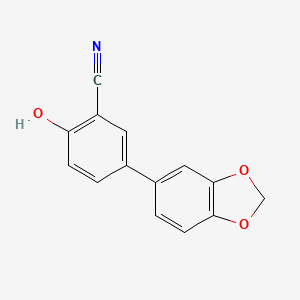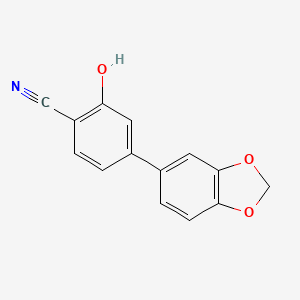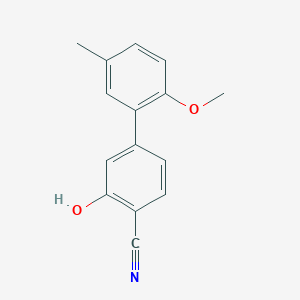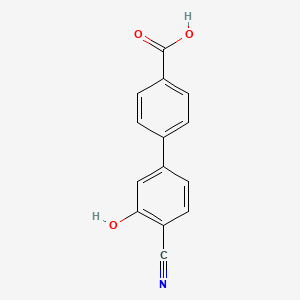
5-(4-Carboxyphenyl)-2-cyanophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxyphenyl)-2-cyanophenol is an organic compound that features a carboxyphenyl group and a cyanophenol group
Preparation Methods
The synthesis of 5-(4-Carboxyphenyl)-2-cyanophenol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . Another approach includes the grafting of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin on organosilane-pillared montmorillonite by dehydration condensation reaction . These methods highlight the versatility of the compound’s synthesis, allowing for modifications to suit specific industrial production needs.
Chemical Reactions Analysis
5-(4-Carboxyphenyl)-2-cyanophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be protonated, significantly impacting its electronic and excited state properties . It also participates in photoredox reactions, where it can act as a photocatalyst under light irradiation . Common reagents used in these reactions include acids for protonation and metal-organic frameworks for photoredox catalysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Carboxyphenyl)-2-cyanophenol has a wide range of scientific research applications. In chemistry, it is used as a building block for metal-organic frameworks, which are utilized in gas adsorption and separation technologies . In biology, the compound has shown potential as an anticancer agent by binding to DNA and unwinding the DNA helix . In medicine, it is explored for its photodynamic properties, particularly in the treatment of diseases like leishmaniasis . Additionally, the compound’s unique photophysical properties make it suitable for use in sensors and catalysis .
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)-2-cyanophenol involves its ability to interact with various molecular targets and pathways. For example, in photodynamic therapy, the compound generates singlet oxygen upon light irradiation, which can induce cell death in targeted tissues . The compound’s ability to bind to DNA and unwind the helix is another key mechanism, contributing to its anticancer properties . These interactions highlight the compound’s potential in therapeutic applications.
Comparison with Similar Compounds
5-(4-Carboxyphenyl)-2-cyanophenol can be compared to other similar compounds such as 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin and 1,2,4,5-tetrakis(4-carboxyphenyl)benzene . While these compounds share structural similarities, this compound is unique due to its specific functional groups and their arrangement, which confer distinct photophysical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
4-(4-cyano-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFLMFCMIPYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684762 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-31-6 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

